

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:	2-Fluoro-3-methoxybenzyl bromide
Cat. No.:	B1331587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for **2-Fluoro-3-methoxybenzyl bromide** to support research and development activities in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

2-Fluoro-3-methoxybenzyl bromide is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atom and a bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for **2-Fluoro-3-methoxybenzyl bromide**

Identifier	Value
CAS Number	447463-56-1[1]
Molecular Formula	C ₈ H ₈ BrFO
Molecular Weight	219.05 g/mol [2]
Canonical SMILES	COC1=C(F)C=CC=C1CBr
InChI	InChI=1S/C8H8BrFO/c1-11-8-5-2-4-6(9)7(8)10/h2-

```
digraph "2_Fluoro_3_methoxybenzyl_bromide" {
graph [fontname="Arial", label="2-Fluoro-3-methoxybenzyl bromide", labelloc=t, fontsize=16, size="6,6", ratio:1];
node [fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Nodes for the benzene ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Nodes for the substituents
Br [label="Br"];
F [label="F"];
O [label="O"];
CH3 [label="CH3"];
CH2 [label="CH2"];
```

```
// Edges for the benzene ring
C1 -- C2 [style=solid];
C2 -- C3 [style=bold];
C3 -- C4 [style=solid];
C4 -- C5 [style=bold];
C5 -- C6 [style=solid];
C6 -- C1 [style=bold];
```

```
// Edges for the substituents
C1 -- CH2 [style=solid];
CH2 -- Br [style=solid];
C2 -- F [style=solid];
C3 -- O [style=solid];
O -- CH3 [style=solid];
```

```
// Positioning the nodes
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
CH2 [pos="0,2!"];
Br [pos="0,3!"];
F [pos="-1.74,1!"];
O [pos="-1.74,-1!"];
CH3 [pos="-2.61,-0.5!"];
}
```

Molecular Structure of **2-Fluoro-3-methoxybenzyl bromide**

Physicochemical Properties

The known physicochemical properties of **2-Fluoro-3-methoxybenzyl bromide** are summarized in the table below. This data is essential for handling and safety assessments.

Table 2: Physicochemical Properties of **2-Fluoro-3-methoxybenzyl bromide**

Property	Value
Molecular Weight	219.05 g/mol [2]
Appearance	Not specified in search results
Boiling Point	247.5 °C
Density	1.488 g/cm ³
Solubility	Expected to be soluble in common organic solvents.

Spectroscopic Data

While specific spectra for **2-Fluoro-3-methoxybenzyl bromide** were not found in the performed searches, a commercial supplier indicates the available structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional group.

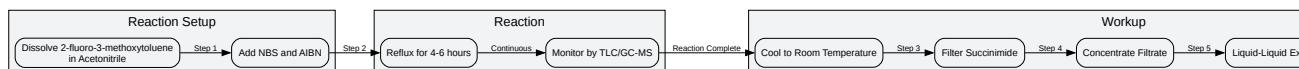
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C
Aromatic CH	6.8 - 7.4	110 - 140
-CH ₂ Br	~4.5	30 - 35
-OCH ₃	~3.9	55 - 60
Aromatic C-F	-	150 - 165 (d, s)
Aromatic C-O	-	145 - 155
Aromatic C-CH ₂ Br	-	130 - 140

Synthesis of 2-Fluoro-3-methoxybenzyl bromide

A definitive, detailed experimental protocol for the synthesis of **2-Fluoro-3-methoxybenzyl bromide** was not explicitly found in the literature searches. The synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-methoxytoluene (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene


Materials:

- 2-fluoro-3-methoxytoluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Acetonitrile (CH₃CN)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Spectrometry (GC-MS) to track the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the succinimide byproduct.

- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Fluoro-3-methoxybenzyl bromide**.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.

[Click to download full resolution via product page](#)

Experimental Workflow for the Synthesis of **2-Fluoro-3-methoxybenzyl bromide**

Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluoro-3-methoxyBenzylBromide(447463-56-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available from: [https://www.benchchem.com/documents/2-fluoro-3-methoxybenzyl-bromide-molecular-structure](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem makes no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com